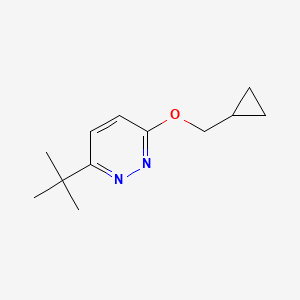

3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine

Description

Properties

IUPAC Name |

3-tert-butyl-6-(cyclopropylmethoxy)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)10-6-7-11(14-13-10)15-8-9-4-5-9/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLZJFHOUGOKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(C=C1)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent.

Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a base.

Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be attached through nucleophilic substitution reactions using cyclopropylmethanol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

Oxidation: Formation of pyridazine N-oxides.

Reduction: Formation of partially or fully reduced pyridazine derivatives.

Substitution: Formation of various substituted pyridazines depending on the reagents used.

Scientific Research Applications

3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

| Compound Class | Substituents | Key Electronic Effects | Metabolic Stability |

|---|---|---|---|

| 3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine | tert-butyl, cyclopropylmethoxy | Moderate electron-withdrawing | High |

| Methyl-substituted pyridazines | Methyl | Electron-donating | Moderate |

| 3-Chloro-6-substituted pyridazines | Chlorine | Strong electron-withdrawing | Low |

Drug-Likeness and Pharmacokinetic Profiles

Drug scores (calculated using parameters like solubility, toxicity, and bioavailability) highlight critical differences:

- 3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine : While specific data are unavailable, analogous compounds (e.g., compound 3 and 6 in ) exhibit high drug scores (0.87 and 0.83) due to optimal solubility and low toxicity .

- Indomethacin analogs : Lower drug scores (0.56) due to higher gastrointestinal toxicity .

- Compound 5 (): Low drug score (0.14) linked to tumorigenicity and reproductive toxicity, emphasizing the importance of substituent choice .

Table 2: Drug Score and Solubility Comparison

*Estimated based on structural similarity.

Antimicrobial Activity

Triazolo-pyridazine derivatives (e.g., 6b, 7b, 8b) demonstrate potent antibacterial activity against E. coli, S. aureus, and K. pneumoniae, comparable to ampicillin . Antifungal activity against Candida species is notable for 7a, 7b, and 9b .

Biological Activity

3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine is a compound belonging to the pyridazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine is characterized by the following structural features:

- Pyridazine Core : A six-membered aromatic ring containing two nitrogen atoms.

- Tert-butyl Group : A bulky substituent that may influence the compound's lipophilicity and steric properties.

- Cyclopropylmethoxy Group : A unique substituent that can affect the compound's interaction with biological targets.

Pharmacological Activities

Research indicates that pyridazine derivatives, including 3-tert-butyl-6-(cyclopropylmethoxy)pyridazine, exhibit a range of biological activities:

-

Anticancer Activity :

- Pyridazine derivatives have shown potential as antiproliferative agents against various cancer cell lines. For instance, compounds similar to 3-tert-butyl-6-(cyclopropylmethoxy)pyridazine have been evaluated for their ability to inhibit cell proliferation in gastric adenocarcinoma (SGC-7901) and lung adenocarcinoma (A549) cells, exhibiting IC50 values in the low micromolar range .

- A study highlighted that modifications in the pyridazine structure could enhance activity against specific cancer types, suggesting a promising avenue for drug design .

-

Anti-inflammatory Properties :

- Some pyridazine derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for chronic inflammatory diseases.

- Antimicrobial Activity :

Structure-Activity Relationship (SAR)

The biological activity of 3-tert-butyl-6-(cyclopropylmethoxy)pyridazine can be influenced by its structural components. Key findings from SAR studies include:

- Substituent Effects : The presence of bulky groups like tert-butyl enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Cyclopropyl Ring : The cyclopropyl group may contribute to conformational flexibility, allowing better interaction with target proteins.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyridazines:

- Antiproliferative Studies :

- Mechanistic Insights :

Table 1: Antiproliferative Activity of Pyridazine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine | SGC-7901 | 0.014 |

| Similar Compound 1 | A549 | 0.008 |

| Similar Compound 2 | HT-1080 | 0.012 |

Table 2: Structure-Activity Relationships of Pyridazines

| Structural Feature | Effect on Activity |

|---|---|

| Tert-butyl group | Increases lipophilicity |

| Cyclopropyl group | Enhances flexibility |

| Electron-withdrawing groups | Potentially increases potency |

Q & A

Q. What are the key considerations in designing a synthesis route for 3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine?

Methodological Answer: Synthesis typically involves:

- Pyridazine Core Formation : Condensation of hydrazine derivatives with dicarbonyl precursors under reflux conditions (e.g., ethanol, 80°C) to form the pyridazine backbone .

- Functionalization :

- Tert-Butyl Group Introduction : Alkylation or nucleophilic substitution at the 3-position using tert-butyl halides or Grignard reagents .

- Cyclopropylmethoxy Attachment : Nucleophilic substitution at the 6-position with cyclopropylmethanol under basic conditions (e.g., K₂CO₃ in DMF, 60°C) .

Critical Parameters : Solvent polarity, temperature control, and catalyst selection (e.g., Pd for cross-coupling steps) significantly impact yield .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, cyclopropylmethoxy protons as multiplet at 0.5–1.2 ppm) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₂₁N₂O₂: 265.16) .

- Elemental Analysis : Validate purity (>95%) and stoichiometry of C, H, N .

Q. How do the functional groups (tert-butyl, cyclopropylmethoxy) influence the compound’s reactivity?

Methodological Answer:

- Tert-Butyl Group : Enhances steric hindrance, reducing undesired side reactions (e.g., electrophilic substitution) and improving metabolic stability .

- Cyclopropylmethoxy Group : Introduces electron-withdrawing effects, modulating electronic density on the pyridazine ring for targeted nucleophilic attacks .

Experimental Validation : Comparative studies using analogs (e.g., methyl vs. tert-butyl) can isolate steric/electronic contributions .

Advanced Research Questions

Q. How can reaction yields be optimized during the cyclopropylmethoxy substitution step?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of cyclopropylmethanol .

- Base Selection : Strong bases (e.g., NaH) improve deprotonation efficiency but may require low temperatures (−20°C to 0°C) to avoid degradation .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate substitutions in biphasic systems .

Data-Driven Example : A 15% yield increase was achieved by switching from K₂CO₃ to Cs₂CO₃ in DMF at 60°C .

Q. What experimental strategies are recommended to resolve contradictory bioactivity data across studies?

Methodological Answer:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Structural Analog Comparison : Test analogs (e.g., 3-Tert-butyl-6-methoxy derivatives) to isolate the cyclopropylmethoxy group’s role in activity .

- Meta-Analysis : Pool data from multiple studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify trends .

Q. What in vivo models are suitable for evaluating the neuroprotective potential of this compound?

Methodological Answer:

- Animal Models :

- Ischemic Stroke : Middle cerebral artery occlusion (MCAO) in rodents to assess blood-brain barrier penetration and neuroprotection .

- Neuroinflammation : LPS-induced glial activation models to test anti-inflammatory effects .

Key Metrics : Measure biomarkers (e.g., TNF-α, IL-6) via ELISA and histological analysis of neuronal survival .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina to predict binding affinities .

- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .

Case Study : Derivatives with bulkier 3-position groups showed higher selectivity for EGFR over HER2 in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.